molecular formula C5H7BrN2S2 B8448002 5-(2-Bromoethylthio)thiazol-2-amine

5-(2-Bromoethylthio)thiazol-2-amine

Cat. No.: B8448002
M. Wt: 239.2 g/mol
InChI Key: GQBHAECLEBLLES-UHFFFAOYSA-N
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Description

5-(2-Bromoethylthio)thiazol-2-amine is a useful research compound. Its molecular formula is C5H7BrN2S2 and its molecular weight is 239.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7BrN2S2

Molecular Weight

239.2 g/mol

IUPAC Name

5-(2-bromoethylsulfanyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7BrN2S2/c6-1-2-9-4-3-8-5(7)10-4/h3H,1-2H2,(H2,7,8)

InChI Key

GQBHAECLEBLLES-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)SCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (12.1 g), imidazole (3.86 g), and carbon tetrabromide (4.44 g) were added to a suspension of 5-(2-hydroxyethylthio)thiazol-2-amine (2.00 g) in methylene chloride (74.6 mL) under cooling with ice, and the mixture was stirred under cooling with ice for 4 hours. Methylene chloride (200 mL) and water (100 mL) were added to the reaction mixture, and the mixture was extracted. The organic layer was washed with saturated brine (100 mL), dried over anhydrous sodium sulfate, and filtrated, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (neutral spherical silica gel, ethyl acetate:hexane=1:10 and then 1:2) and washed with hexane to give the title compound as white powder crystals (1.06 g, yield: 39%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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